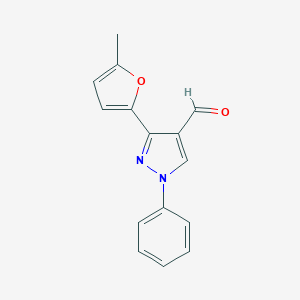

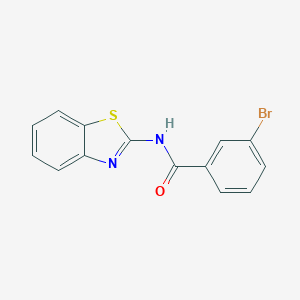

3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

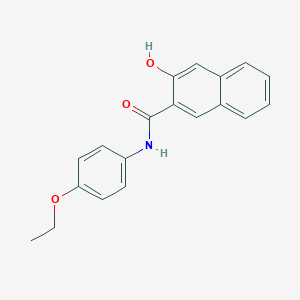

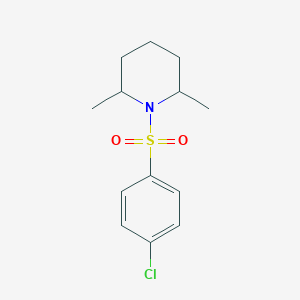

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a phenyl group (a functional group made up of six carbon atoms, i.e., a benzene ring), as well as a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) with a methyl group attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multi-step processes involving reactions with amines . For instance, a related compound, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole, has been synthesized for the detection of Cd2+ ion .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as X-ray diffraction . These compounds typically have planar furyl-vinyl substituents with an E configuration at the C=C double bond .Chemical Reactions Analysis

Reactions involving similar compounds have been studied. For example, the hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl has been reported . Another study reported a three-component reaction between isatoic anhydride, amine, and methyl-substituted furyl-acryl-aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3-(5-Methyl-2-furyl)butanal, a related compound, has a molecular weight of approximately 152.19 g/mol and is moderately soluble in water .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds derived from 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown potential in antimicrobial applications. For instance, Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and found them effective against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Hamed et al., 2020). Similarly, Bhat et al. (2016) designed new pyrazole derivatives with demonstrated antimicrobial activities, offering insights into their potential use in combating microbial infections (Bhat et al., 2016).

Analgesic and Anti-Inflammatory Properties

The pyrazole derivatives have also been evaluated for their analgesic and anti-inflammatory properties. Kenchappa and Bodke (2020) explored the effects of benzofuran pyrazole heterocycles, revealing significant analgesic and anti-inflammatory activities in their tested compounds (Kenchappa & Bodke, 2020). Abdel-Wahab et al. (2012) synthesized thiazole and pyrazoline heterocycles, also finding them effective in analgesic and anti-inflammatory applications (Abdel-Wahab et al., 2012).

Crystal Structure Analysis

Research has also focused on the crystal structure of these compounds, which is crucial for understanding their chemical properties and potential applications. Xu and Shi (2011) determined the crystal structure of a related pyrazole compound, providing valuable information for future drug design and synthesis (Xu & Shi, 2011).

Antitumor Activity

In the field of cancer research, El-Zahar et al. (2011) synthesized a series of pyrazole pyrimidine derivatives from a similar compound, evaluating their antitumor activities and finding promising results against human liver carcinoma cell lines (El-Zahar et al., 2011).

Propriétés

IUPAC Name |

3-(5-methylfuran-2-yl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-11-7-8-14(19-11)15-12(10-18)9-17(16-15)13-5-3-2-4-6-13/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPIACVNXSPAPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NN(C=C2C=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355967 |

Source

|

| Record name | 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

210825-08-4 |

Source

|

| Record name | 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)